molecular formula C14H21NO B2759048 1-(1-Adamantyl)pyrrolidin-2-one CAS No. 3716-62-9

1-(1-Adamantyl)pyrrolidin-2-one

Cat. No.: B2759048
CAS No.: 3716-62-9
M. Wt: 219.328
InChI Key: MLSPGERYUBJGGP-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)pyrrolidin-2-one is a useful research chemical compound used in the preparation of compounds related to 1-??adamantamine as antiviral agents . It’s a compound that has been used in the synthesis of various derivatives of adamantane .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-bromadamantane with pyrrolidin-2-one . A number of framework compounds containing a pyrrolidin-2-one fragment either in the side chain or as part of the framework system were synthesized . The synthesis of the starting 2-(5-oxohomoadamantyl)acetic acid was carried out by cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .


Molecular Structure Analysis

The molecular formula of this compound is C14H21NO . It’s a compound that contains a pyrrolidin-2-one fragment either in the side chain or as part of the framework system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-bromadamantane with pyrrolidin-2-one . Other reactions include the cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .


Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not explicitly mentioned in the search results, physical properties of similar compounds include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Catalytic Activities and Chemical Transformations

  • The study of Co(II) complexes, including the interaction with 1-adamantyl groups, focuses on carbon-hydrogen insertion chemistry, demonstrating the potential for nitrene species to facilitate novel chemical transformations (Grant et al., 2016). This work highlights the versatility of adamantyl derivatives in catalyzing complex chemical processes.

Antimicrobial and Anti-inflammatory Activities

  • Adamantyl derivatives, such as 1-adamantylamino compounds, have been shown to possess potent activity against influenza A virus, underscoring their potential in antiviral therapies (Stamatiou et al., 2001). Additionally, adamantyl-substituted oxadiazoles and thiadiazoles exhibit antimicrobial and anti-inflammatory properties, further expanding the therapeutic applications of adamantyl compounds (Kadi et al., 2007).

Polymer Science and Materials Chemistry

  • In the realm of polymer science, adamantyl groups have been utilized to enhance the properties of polymers, such as in the polymerization of 5-(1-adamantyloxy)-2H-pyrrole-2-one, which leads to polymers with interesting photochemical and thermal properties (Wilson, 1976). The presence of adamantyl groups contributes to the development of materials with desirable characteristics, including improved stability and functionality.

Broad-Spectrum Antibacterial Candidates

  • Research into adamantane-1-carbohydrazide derivatives has yielded compounds with significant broad-spectrum antibacterial activity, demonstrating the potential of adamantyl derivatives in addressing antibiotic resistance and developing new antibacterial agents (Al-Wahaibi et al., 2020).

Molecular Recognition and Assembling

  • The versatility of adamantyl derivatives in molecular recognition and assembly is exemplified by the ability of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane to form one-dimensional motifs, highlighting the utility of adamantyl compounds in supramolecular chemistry and the design of molecular assemblies (Karle et al., 1997).

Future Directions

The future directions of research on 1-(1-Adamantyl)pyrrolidin-2-one could involve its use in the synthesis of various derivatives of adamantane . It could also be used in the development of new applications in drug discovery .

Properties

IUPAC Name

1-(1-adamantyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSPGERYUBJGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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